Cas no 73839-94-8 (4-3-(trifluoromethyl)phenylbutan-2-amine)

4-(3-(Trifluoromethyl)phenyl)butan-2-amine is a fluorinated aromatic amine compound characterized by its trifluoromethyl (–CF₃) substituent, which enhances its lipophilicity and metabolic stability. The butan-2-amine chain provides structural flexibility, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing nature of the trifluoromethyl group can influence reactivity and binding affinity, making this compound useful in the development of bioactive molecules. Its well-defined structure allows for precise modifications in medicinal chemistry applications, particularly in CNS-targeting agents or enzyme inhibitors. High purity grades ensure reproducibility in research and industrial processes. Proper handling is required due to potential amine reactivity.
4-3-(trifluoromethyl)phenylbutan-2-amine structure
73839-94-8 structure
Product Name:4-3-(trifluoromethyl)phenylbutan-2-amine
CAS No:73839-94-8
MF:C11H14F3N
MW:217.230773448944
MDL:MFCD01694844
CID:1762524
PubChem ID:3056799
Update Time:2025-10-28

4-3-(trifluoromethyl)phenylbutan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-[3-(trifluoromethyl)phenyl]butan-2-amine
    • BRN 6395483
    • AC1MHS5F
    • SureCN266164
    • AC1Q2BB3
    • CTK2H8883
    • MolPort-013-331-738
    • 1-Methyl-3-[3-(trifluoromethyl)phenyl]propylamine
    • 4-3-(trifluoromethyl)phenylbutan-2-amine
    • Propylamine, 1-methyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-
    • 1-Methyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)propylamine
    • 73839-94-8
    • QPVLCHKIGUQAOL-UHFFFAOYSA-N
    • DTXSID10994961
    • EN300-88929
    • SCHEMBL266164
    • 4-(3-(trifluoromethyl)phenyl)butan-2-amine
    • CS-0275916
    • MDL: MFCD01694844
    • Inchi: 1S/C11H14F3N/c1-8(15)5-6-9-3-2-4-10(7-9)11(12,13)14/h2-4,7-8H,5-6,15H2,1H3
    • InChI Key: QPVLCHKIGUQAOL-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)CCC(C)N)(F)F

Computed Properties

  • Exact Mass: 217.108
  • Monoisotopic Mass: 217.108
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.126
  • Boiling Point: 236°C at 760 mmHg
  • Flash Point: 99.8°C
  • Refractive Index: 1.467

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Additional information on 4-3-(trifluoromethyl)phenylbutan-2-amine

Comprehensive Overview of 4-3-(trifluoromethyl)phenylbutan-2-amine (CAS No. 73839-94-8): Properties, Applications, and Industry Insights

4-3-(trifluoromethyl)phenylbutan-2-amine (CAS No. 73839-94-8) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This compound, characterized by a trifluoromethylphenyl group attached to a butan-2-amine backbone, exhibits properties that make it valuable for synthetic applications. Researchers are increasingly exploring its potential in drug discovery, particularly in modulating biological targets where fluorine substitution enhances bioavailability and metabolic stability.

The trifluoromethyl group in 4-3-(trifluoromethyl)phenylbutan-2-amine is a critical functional moiety, often leveraged in medicinal chemistry to improve lipophilicity and binding affinity. Recent studies highlight its relevance in designing central nervous system (CNS) therapeutics, aligning with the growing demand for neuroactive compounds. Industry trends indicate a surge in searches for "fluorinated amine derivatives" and "CAS 73839-94-8 applications," reflecting its rising prominence in R&D pipelines.

From a synthetic perspective, 73839-94-8 serves as a versatile intermediate. Its phenylbutan-2-amine scaffold allows for diverse derivatization, catering to applications in agrochemicals and material science. Innovations in green chemistry have further propelled interest in this compound, as researchers seek eco-friendly routes to synthesize fluorinated building blocks. Keywords like "sustainable synthesis of trifluoromethyl compounds" and "amine-based intermediates" frequently appear in academic and industrial queries.

Analytical profiling of 4-3-(trifluoromethyl)phenylbutan-2-amine reveals stability under standard conditions, making it suitable for scalable production. Advanced techniques such as HPLC and NMR spectroscopy are employed to ensure purity, a critical factor for pharmaceutical-grade materials. Discussions on platforms like ResearchGate often focus on "analytical methods for CAS 73839-94-8," underscoring the need for robust quality control protocols.

Beyond its chemical utility, this compound aligns with broader industry shifts toward precision medicine and targeted drug delivery. The trifluoromethylphenyl motif is recurrent in FDA-approved drugs, driving demand for structurally analogous intermediates. Searches for "pharmacokinetics of fluorinated amines" and "73839-94-8 supplier" highlight its commercial and scientific dual relevance.

In summary, 4-3-(trifluoromethyl)phenylbutan-2-amine (CAS No. 73839-94-8) represents a convergence of synthetic versatility and biomedical potential. Its role in advancing fluorine chemistry and addressing unmet therapeutic needs positions it as a compound of enduring significance in modern science.

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